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molecular formula C27H20BrN3O2 B8167102 methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate

Cat. No. B8167102
M. Wt: 498.4 g/mol
InChI Key: DOVMTXMFSAEYEK-UHFFFAOYSA-N
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Patent
US08883822B2

Procedure details

To a solution of methyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (XVII) (2.92 Kg, 11.4 mol) in anhydrous DCM (88 L) was added TEA (2.38 L, 17.1 mol). The solution was cooled to 0° C. before adding dropwise a solution of TrCl (4.0 Kg, 14.3 mol) in anhydrous DCM (51 L). The solution was warmed to room temperature and stirred for 20 hours. The reaction was then washed once with water (29 L), once with aqueous 25% NaCl (29 L), dried over Na2SO4 and concentrated to a volume of 3.0 L to give methyl 5-bromo-1-trityl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (XXII) (5.69 Kg, 11.4 mol, 77.3% purity, 99.5% assay yield). 1H NMR (DMSO-d6, 400 MHz) δ ppm 3.91 (s, 3H), 7.19 (d, J=8.4 Hz, 5H), 7.21-7.32 (m, 10H), 8.45 (d, J=2.4 Hz, 1H), 8.61 (d, J=2 Hz, 1H); ESIMS found C27H20BrN3O2 m/z 520.0 (M+Na).
Quantity
2.92 kg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
2.38 L
Type
reactant
Reaction Step One
Name
Quantity
88 L
Type
solvent
Reaction Step One
Name
Quantity
4 kg
Type
reactant
Reaction Step Two
Name
Quantity
51 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([O:13][CH3:14])=[O:12])=[N:9][NH:8][C:5]2=[N:6][CH:7]=1.Cl[C:16]([C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1)([C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>C(Cl)Cl>[Br:1][C:2]1[CH:3]=[C:4]2[C:10]([C:11]([O:13][CH3:14])=[O:12])=[N:9][N:8]([C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)([C:29]3[CH:30]=[CH:31][CH:32]=[CH:33][CH:34]=3)[C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=3)[C:5]2=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
2.92 kg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NN=C2C(=O)OC
Name
TEA
Quantity
2.38 L
Type
reactant
Smiles
Name
Quantity
88 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4 kg
Type
reactant
Smiles
ClC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
51 L
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was warmed to room temperature
WASH
Type
WASH
Details
The reaction was then washed once with water (29 L), once with aqueous 25% NaCl (29 L)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a volume of 3.0 L

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)N(N=C2C(=O)OC)C(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.4 mol
AMOUNT: MASS 5.69 kg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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